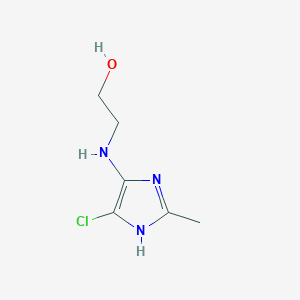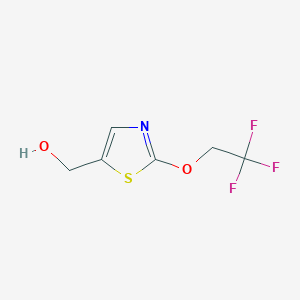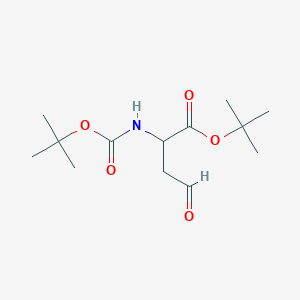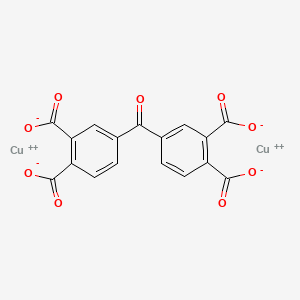![molecular formula C36H56O6 B12823376 3-[(3-Carboxy-3-methylbutanoyl)oxy]lup-20(29)-en-28-oic acid](/img/structure/B12823376.png)
3-[(3-Carboxy-3-methylbutanoyl)oxy]lup-20(29)-en-28-oic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bevirimat, also known as 3-O-(3’,3’-dimethylsuccinyl)betulinic acid, is an anti-Human Immunodeficiency Virus drug derived from a betulinic acid-like compound. It was first isolated from Syzygium claviflorum, a Chinese herb. Bevirimat is notable for its unique mechanism of action, which involves inhibiting the maturation of the Human Immunodeficiency Virus, making it a promising candidate in the fight against Human Immunodeficiency Virus infection .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bevirimat is synthesized from betulinic acid, a naturally occurring triterpenoid. The synthesis involves the esterification of betulinic acid with 3,3-dimethylsuccinic anhydride. This reaction is typically carried out in the presence of a catalyst such as pyridine or a basic ionic liquid under microwave-assisted conditions to enhance the reaction rate and yield .
Industrial Production Methods: Industrial production of bevirimat focuses on optimizing the extraction of betulinic acid from plant sources, followed by its chemical modification. The use of ionic liquids as solvents in the esterification process has been explored to reduce the environmental impact and improve the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: Bevirimat undergoes several types of chemical reactions, including:
Esterification: The primary reaction in its synthesis, where betulinic acid reacts with 3,3-dimethylsuccinic anhydride.
Oxidation and Reduction: Bevirimat can undergo oxidation and reduction reactions, although these are less commonly studied.
Common Reagents and Conditions:
Esterification: Pyridine or basic ionic liquids as catalysts, microwave-assisted conditions.
Oxidation and Reduction: Standard oxidizing and reducing agents, such as potassium permanganate for oxidation and sodium borohydride for reduction.
Major Products: The major product of the esterification reaction is bevirimat itself. Oxidation and reduction reactions can lead to various derivatives, depending on the specific conditions and reagents used .
Scientific Research Applications
Chemistry: As a model compound for studying esterification reactions and the use of ionic liquids as green solvents.
Biology: Investigated for its effects on viral maturation and replication, particularly in the context of Human Immunodeficiency Virus.
Medicine: Explored as a potential therapeutic agent for Human Immunodeficiency Virus infection due to its unique mechanism of action.
Mechanism of Action
Bevirimat exerts its effects by specifically inhibiting the cleavage of spacer peptide 1 from the C-terminus of the capsid protein in the Human Immunodeficiency Virus. This inhibition prevents the proper maturation of the virus, resulting in the production of immature, non-infectious viral particles. Bevirimat binds at the junction of the capsid protein and spacer peptide 1, preventing cleavage by the Human Immunodeficiency Virus protease .
Comparison with Similar Compounds
Bevirimat is unique among Human Immunodeficiency Virus maturation inhibitors due to its specific binding site and mechanism of action. Similar compounds include:
Betulinic Acid: The parent compound from which bevirimat is derived. It has modest anti-Human Immunodeficiency Virus activity but lacks the potency of bevirimat.
Ursolic Acid and Oleanolic Acid: Other triterpenoids with antiviral properties, but they do not share the same specific mechanism of action as bevirimat.
Alkyl Amine Derivatives of Bevirimat: These derivatives have been developed to overcome resistance issues and enhance potency against Human Immunodeficiency Virus
Properties
IUPAC Name |
9-(3-carboxy-3-methylbutanoyl)oxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H56O6/c1-21(2)22-12-17-36(30(40)41)19-18-34(8)23(28(22)36)10-11-25-33(7)15-14-26(42-27(37)20-31(3,4)29(38)39)32(5,6)24(33)13-16-35(25,34)9/h22-26,28H,1,10-20H2,2-9H3,(H,38,39)(H,40,41) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJEJKUQEXFSVCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)OC(=O)CC(C)(C)C(=O)O)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H56O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20870121 |
Source


|
| Record name | 3-[(3-Carboxy-3-methylbutanoyl)oxy]lup-20(29)-en-28-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20870121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
584.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
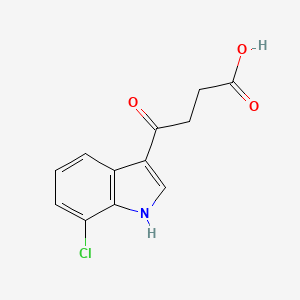
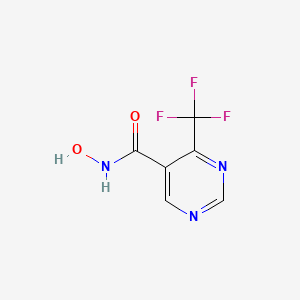
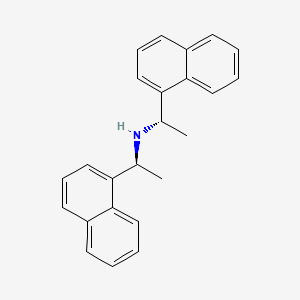
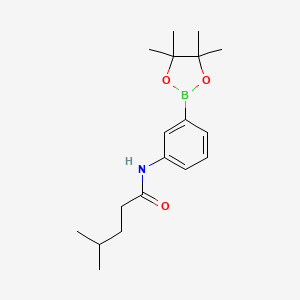
![4-Methoxypyrazolo[1,5-a]pyridine-3-carbaldehyde](/img/structure/B12823319.png)
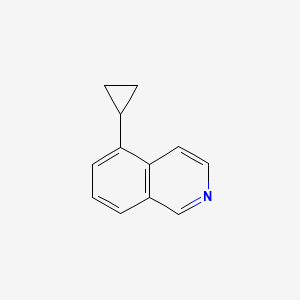
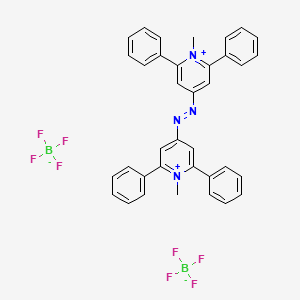
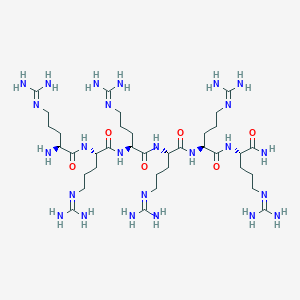
![[[(1a,3b,5e,7e)-9,10-Secocholesta-5,7,10(19)-triene-1,3-diyl]bis(oxy)]bis[(1,1-dimethylethyl)dimethylsilane]](/img/structure/B12823353.png)
